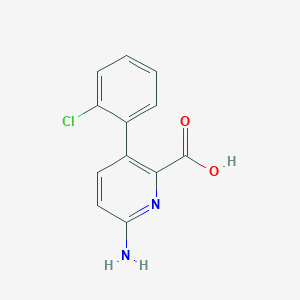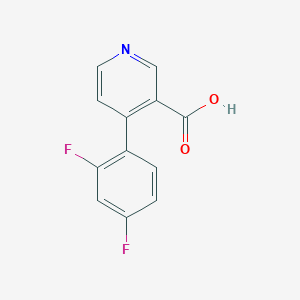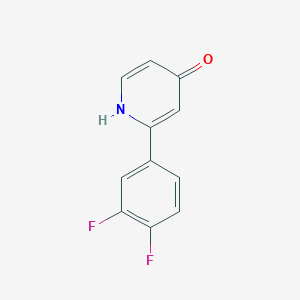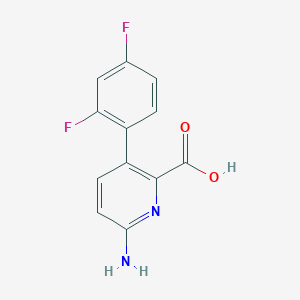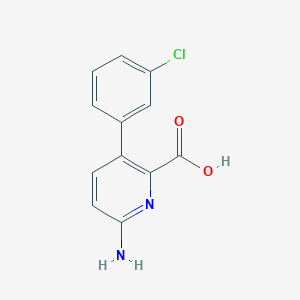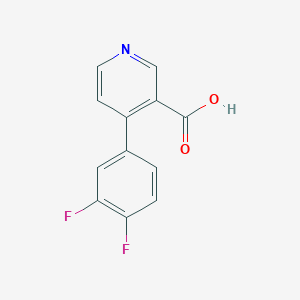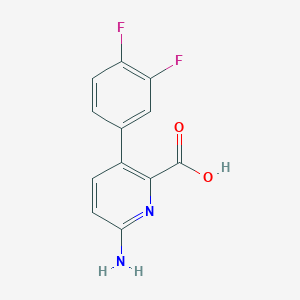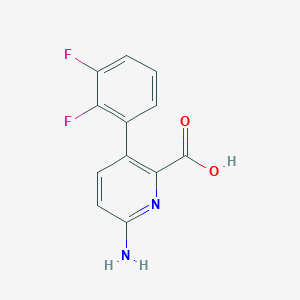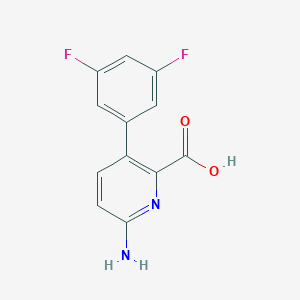
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% (6-APA) is a small molecule compound with a molecular weight of 252.22 g/mol. It is a colorless crystalline solid that is soluble in water and ethanol. 6-APA is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the role of the picolinic acid receptor in the regulation of the hypothalamic-pituitary-adrenal axis. It has also been used to study the effects of picolinic acid on the expression of certain genes, as well as its role in the regulation of insulin sensitivity. Additionally, 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been used to study the effects of picolinic acid on the expression of certain enzymes, such as cytochrome P450.
作用機序
The mechanism of action of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an agonist of the picolinic acid receptor, which is expressed in the hypothalamus and pituitary gland. It is thought to activate the receptor, which in turn activates the hypothalamic-pituitary-adrenal axis and leads to the release of hormones such as cortisol and adrenaline.
Biochemical and Physiological Effects
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, including those involved in the regulation of insulin sensitivity. Additionally, it has been shown to increase the expression of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, leading to the release of hormones such as cortisol and adrenaline.
実験室実験の利点と制限
The use of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is a synthetic compound, and it is not found naturally in the body. Therefore, it may be difficult to study the long-term effects of its use.
将来の方向性
Future research on 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% could focus on further understanding its mechanism of action and its effects on the hypothalamic-pituitary-adrenal axis. Additionally, further research could be done to investigate its potential as a therapeutic agent for various conditions. Additionally, further research could be done to investigate its potential as a diagnostic tool for various diseases. Finally, further research could be done to investigate its potential as an adjuvant for various treatments.
合成法
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with 3,5-difluorobenzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces a difluorinated intermediate, which is then reacted with pyridine to form the 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%. The final product is then isolated and purified by recrystallization.
特性
IUPAC Name |
6-amino-3-(3,5-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARTYEYSMRSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)F)F)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


